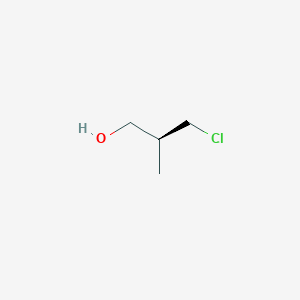

(2S)-3-Chloro-2-methylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82560-90-5 |

|---|---|

Molecular Formula |

C4H9ClO |

Molecular Weight |

108.57 g/mol |

IUPAC Name |

(2S)-3-chloro-2-methylpropan-1-ol |

InChI |

InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

NQULNQFAEYXUJJ-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@@H](CO)CCl |

Canonical SMILES |

CC(CO)CCl |

Origin of Product |

United States |

Significance in Stereoselective Synthesis

Stereoselective synthesis, the ability to preferentially create one stereoisomer over another, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Small, functionalized chiral molecules like (2S)-3-chloro-2-methylpropan-1-ol serve as foundational starting materials or key intermediates in achieving high levels of stereocontrol in chemical reactions.

The utility of such chiral chlorohydrins is well-established. For instance, the closely related (R)-3-chloro-1,2-propanediol is a well-documented starting material for the synthesis of L-carnitine, a compound essential for fatty acid metabolism in the body. This underscores the importance of the specific spatial arrangement of the chloro and hydroxyl groups for the successful construction of the final biologically active molecule.

Furthermore, the biocatalytic synthesis of similar chiral alcohols highlights their significance. For example, (S)-3-chloro-1-phenyl-1-propanol, an intermediate for antidepressant drugs, can be synthesized with high enantioselectivity using yeast reductases. nih.gov This biocatalytic approach, which often yields a single enantiomer, is a powerful tool in generating these valuable chiral building blocks. The principles demonstrated in these syntheses are directly applicable to understanding the potential of this compound in similar transformations.

Role As a Chiral Building Block in Complex Molecular Architectures

Enantioselective Synthesis Strategies

The generation of the specific (S)-enantiomer of 3-chloro-2-methylpropan-1-ol (B174840) requires sophisticated synthetic approaches that can control the stereochemistry at the chiral center. These strategies include leveraging the existing chirality of natural products, employing chiral catalysts to guide the formation of new stereocenters, and utilizing enzymes for their inherent stereoselectivity.

Chiral Pool Approaches and Their Optimization

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. For the synthesis of this compound, a potential starting material from the chiral pool could be an enantiopure 3-hydroxy-2-methylpropanoate derivative, such as methyl (S)-3-hydroxy-2-methylpropanoate. This approach involves the chemical modification of the starting material to introduce the chloro-substituent while retaining the original stereochemistry.

The optimization of such a route would focus on achieving high yields and preventing racemization at the chiral center during the transformation steps. This would typically involve the protection of the hydroxyl group, conversion of the ester to a primary alcohol, and subsequent substitution of the hydroxyl group with a chlorine atom, for instance, by using thionyl chloride or a similar chlorinating agent. While this strategy is conceptually straightforward, specific literature detailing the optimization of this particular transformation is not extensively available.

Asymmetric Catalysis in C-Cl Bond Formation

A powerful strategy for enantioselective synthesis is the use of a chiral catalyst to control the formation of a stereocenter. In the case of this compound, this can be achieved through the asymmetric α-chlorination of an achiral aldehyde precursor, followed by reduction.

A notable development in this area is the direct and enantioselective organocatalytic α-chlorination of aldehydes. organic-chemistry.orgnih.govacs.orgprinceton.eduorganic-chemistry.org This method employs a chiral amine catalyst, such as an imidazolidinone derivative, to facilitate the reaction between an aldehyde and an electrophilic chlorine source, like N-chlorosuccinimide (NCS) or a perchlorinated quinone. organic-chemistry.orgnih.govprinceton.edu

For the synthesis of the target compound, 2-methylpropanal would serve as the substrate. The reaction, mediated by a suitable chiral organocatalyst, would yield (S)-2-chloro-2-methylpropanal with high enantioselectivity. acs.orgorganic-chemistry.org This chiral aldehyde can then be readily reduced to the corresponding alcohol, this compound, using a standard reducing agent like sodium borohydride, without affecting the stereocenter. acs.org This two-step sequence represents a highly efficient and versatile route to the desired enantiopure chlorohydrin.

| Catalyst Type | Aldehyde Substrate | Chlorine Source | Product | Reported Yield/Enantioselectivity |

| Chiral Imidazolidinone | Various aldehydes | Perchlorinated quinone | α-chloro aldehydes | High yield and up to 92% ee organic-chemistry.orgprinceton.edu |

| L-proline amide, (2R,5R)-diphenylpyrrolidine | Various aldehydes | N-chlorosuccinimide (NCS) | α-chloro aldehydes | Up to 99% yield and up to 95% ee acs.orgorganic-chemistry.org |

Biocatalytic Transformations for Enantiopure Alcohol Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. nih.gov Enzymes, particularly lipases and oxidoreductases, are widely used for the production of enantiopure alcohols. nih.gov

One biocatalytic approach to this compound is the asymmetric reduction of a prochiral ketone precursor, 1-chloro-3-methyl-2-propanone. This transformation can be accomplished using whole-cell biocatalysts or isolated ketoreductase enzymes, which can deliver the desired (S)-alcohol with high enantiomeric excess. While this specific transformation is not extensively documented, the stereoselective reduction of various prochiral ketones to chiral alcohols is a well-established methodology. nih.gov

Another powerful biocatalytic method is the kinetic resolution of a racemic mixture of 3-chloro-2-methylpropan-1-ol. This is detailed further in the following section.

Kinetic and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective method for resolving racemic alcohols. researchgate.netsciencepublishinggroup.com

In the context of this compound, a racemic mixture of the alcohol would be subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas species. sciencepublishinggroup.comnih.govrsc.orgmdpi.comnih.gov These enzymes selectively acylate one enantiomer at a much faster rate than the other. For example, if the lipase preferentially acylates the (R)-enantiomer, the reaction can be stopped at approximately 50% conversion, yielding a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, this compound, both in high enantiomeric excess. nih.govresearchgate.net These can then be separated by standard chromatographic techniques.

| Lipase Source | Substrate Type | Reaction | Outcome |

| Pseudomonas fluorescens | Racemic 1-aryl-3-chloropropan-1-ols | Enantiomer-selective acylation | Production of both (R) and (S)-enantiomers with high ee researchgate.net |

| Pseudomonas cepacia | Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol | Transesterification with vinyl acetate | High conversion and enantioselectivity (E = 110) sciencepublishinggroup.com |

| Candida antarctica Lipase B (CALB) | Various racemic alcohols and amines | Kinetic resolution via acylation/hydrolysis | Versatile and robust with high enantioselectivity rsc.orgmdpi.comnih.gov |

A limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiopure product. This technique has been successfully applied to the synthesis of various chiral alcohols.

Development of Novel Synthetic Routes

The quest for more efficient and sustainable chemical processes has driven the development of novel synthetic routes that minimize the number of steps, reduce waste, and simplify purification. One-pot and multicomponent reactions are at the forefront of these efforts.

One-Pot and Multicomponent Reactions

One-pot reactions, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. For the synthesis of this compound, a one-pot process could be envisioned based on the asymmetric catalysis approach described earlier. This would involve the organocatalytic α-chlorination of 2-methylpropanal, followed by the direct addition of a reducing agent to the reaction mixture to convert the intermediate chiral aldehyde into the final alcohol product in a single, streamlined operation.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single reaction to form a product that contains portions of all the reactants, are highly convergent and atom-economical. While specific MCRs for the direct synthesis of this compound are not yet reported, the development of such a process would represent a significant advancement in the field.

Green Chemistry Principles in Synthesis

The synthesis of enantiomerically pure compounds like this compound has traditionally relied on methods that can be resource-intensive and generate significant waste. However, the principles of green chemistry are increasingly being applied to develop more sustainable alternatives. Biocatalysis, in particular, has emerged as a powerful tool, offering high selectivity under mild reaction conditions. nih.govnih.gov

Enzymatic methods, such as the kinetic resolution of racemic chlorohydrins or the asymmetric reduction of prochiral ketones, provide direct routes to chiral chlorohydrins. nih.gov Lipase-catalyzed transacylation is one such method that has been successfully employed for the resolution of related chiral chlorohydrin precursors. In one study, the use of Novozym 435, a commercially available immobilized lipase, for the enantioselective transacylation of a chlorohydrin ester yielded the (S)-acetylated product with high enantiomeric excess. researchgate.net

A significant advancement in this area is the use of bienzymatic reductive cascades. nih.govacs.org These one-pot systems can employ a combination of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) to achieve the stereoselective reduction of α-chloroenones to the corresponding chiral chlorohydrins with excellent conversions and selectivities. acs.org The reactions are typically carried out in aqueous buffer solutions, often with a small percentage of a co-solvent like 2-propanol, at or near room temperature, thereby significantly reducing the environmental impact compared to traditional chemical methods that may require harsh reagents and organic solvents. nih.govacs.org

The effectiveness of these biocatalytic approaches can be seen in the high enantiomeric excess (ee) and conversion rates achieved. For instance, the bioreduction of a model α-chloroketone using an evolved oxidoreductase can yield the desired (S)-chlorohydrin with greater than 99% ee and near-quantitative conversion.

| Catalyst System | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Key Advantages |

| Ene-reductase (ERED) & Alcohol dehydrogenase (ADH) Cascade | 1-Aryl-2-chlorobut-2-en-1-ones | syn- and anti-Chlorohydrins | >99 | >99 | Mild reaction conditions, high stereoselectivity, aqueous media. acs.org |

| Novozym 435 (Lipase) | Racemic ethyl 8-chloro-6-hydroxy octanoate | (S)-O-acetylated ECHO | ~40 (for resolution) | 94 | Use of immobilized enzyme, potential for enzyme recycling. researchgate.net |

Process Intensification and Scale-Up Methodologies

Translating these green synthetic methods from the laboratory to an industrial scale requires the application of process intensification and scale-up methodologies. The goal is to develop processes that are not only efficient and high-yielding but also safe, robust, and economically viable.

Biocatalytic processes, such as those described above, have been successfully scaled up. For example, the bienzymatic cascade for chlorohydrin synthesis has been demonstrated on a semi-preparative scale, yielding enantiomerically pure products with good isolated yields. nih.govacs.org Further scale-up of such processes often involves moving from batch to continuous flow reactors.

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. researchgate.net The small reactor volumes enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. researchgate.net

For the synthesis of chiral compounds, continuous flow can be coupled with immobilized enzyme or catalyst cartridges. This setup allows for the continuous production of the desired enantiomer with easy separation of the product from the catalyst, which can be reused over multiple cycles. Such approaches have been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

The application of continuous flow technology to the synthesis of this compound could involve the use of a packed-bed reactor containing an immobilized oxidoreductase. The prochiral ketone substrate would be continuously passed through the reactor, along with any necessary co-factors, to produce a continuous stream of the chiral alcohol product. This approach can lead to significant improvements in space-time yield, a critical parameter in industrial-scale production.

| Methodology | Key Features | Advantages for Scale-Up | Relevance to this compound Synthesis |

| Semi-preparative Batch Biocatalysis | Larger scale reactions (e.g., mmol to gram scale) in a batch reactor. | Straightforward scale-up from lab procedures, allows for product accumulation. | Demonstrated for related chiral chlorohydrins, proving the feasibility of producing significant quantities. nih.gov |

| Continuous Flow with Immobilized Enzymes | Packed-bed or microreactors with the biocatalyst fixed to a solid support. | Enhanced safety, precise process control, potential for catalyst recycling, improved space-time yield. mdpi.comnih.gov | A highly promising approach for the industrial production of this compound, enabling efficient and continuous manufacturing. |

| Ultrasound-assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Can enhance reaction rates and yields, potentially reducing the need for harsh conditions or catalysts. researchgate.net | While demonstrated for related achiral chlorohydrins, its application to the enantioselective synthesis of this compound could be an area for future research. |

Chemical Reactivity and Transformative Chemistry of 2s 3 Chloro 2 Methylpropan 1 Ol

Stereospecific Functional Group Interconversions

The ability to selectively modify the functional groups of (2S)-3-chloro-2-methylpropan-1-ol without affecting the chiral center is crucial for its use in multi-step syntheses.

The primary hydroxyl group can undergo a variety of common transformations. msu.edu These reactions are often employed to protect the alcohol during subsequent steps or to convert it into a different functional group.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. This is a common method for protecting the alcohol functionality.

Etherification: Formation of an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. msu.edu

Oxidation: Depending on the oxidizing agent used, the primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions at this position.

| Transformation | Reagents | Product Type |

| Esterification | Carboxylic Acid/Acid Chloride | Ester |

| Etherification | Alkyl Halide, Base | Ether |

| Oxidation | PCC, DMP, etc. | Aldehyde |

| Oxidation | KMnO4, CrO3, etc. | Carboxylic Acid |

| Sulfonylation | TsCl, MsCl, etc. | Sulfonate Ester |

Table 1: Common transformations of the hydroxyl group in this compound.

The primary alkyl chloride provides a handle for introducing a variety of nucleophiles through SN2 reactions. ncert.nic.in These reactions proceed with the displacement of the chloride ion.

With Oxygen Nucleophiles: While reaction with hydroxide (B78521) can lead to the diol, intramolecular cyclization to form an epoxide is often a competing and synthetically useful pathway.

With Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles can displace the chloride to form new carbon-nitrogen bonds, leading to the synthesis of chiral amino alcohols.

With Halide Nucleophiles: The Finkelstein reaction allows for the conversion of the chloro group to other halides, such as iodo or bromo, which can be more reactive in subsequent steps.

With Carbon Nucleophiles: Reagents like cyanide can be used to extend the carbon chain.

| Nucleophile | Product Type |

| Hydroxide | Diol / Epoxide |

| Amines | Amino alcohol |

| Iodide | Iodo-alcohol |

| Cyanide | Hydroxy-nitrile |

Table 2: Nucleophilic substitution reactions at the chloro-substituted carbon.

Derivatization for Novel Chemical Entities

The unique structure of this compound makes it an ideal starting material for the synthesis of various valuable chiral compounds.

One of the most significant applications of this compound is its conversion into chiral epoxides. Treatment with a base, such as potassium hydroxide, induces an intramolecular SN2 reaction where the alkoxide displaces the chloride, forming a chiral oxirane. orgsyn.orgmdpi.com Specifically, this can lead to the synthesis of (S)-2-(chloromethyl)oxirane. These chiral epoxides are highly valuable intermediates as the strained ring can be opened by a variety of nucleophiles to afford a range of functionalized chiral products. mdpi.comresearchgate.netsigmaaldrich.com

The formation of organometallic reagents, such as Grignard or organolithium reagents, from this compound requires protection of the acidic hydroxyl group to prevent it from reacting with the highly basic organometallic species. mmcmodinagar.ac.inlibretexts.orglibretexts.orgyoutube.com Once the hydroxyl group is protected, for example as a silyl (B83357) ether, the chloro-substituted carbon can be converted into a nucleophilic organometallic species by reaction with a metal like magnesium or lithium. mmcmodinagar.ac.inlibretexts.org These chiral organometallic reagents are powerful tools for forming new carbon-carbon bonds in a stereocontrolled manner.

This compound serves as a precursor for the synthesis of chiral amines and other nitrogen-containing compounds. nih.govsigmaaldrich.com The chloride can be displaced by nitrogen nucleophiles like ammonia, although this can sometimes lead to multiple alkylations. A more controlled method is the Gabriel synthesis, which utilizes phthalimide (B116566) to install the primary amine group. nih.gov Alternatively, displacement of the chloride with sodium azide (B81097) provides an azido-alcohol, which can then be reduced to the corresponding primary amine or used in other transformations like cycloadditions. metu.edu.tr These synthetic routes provide access to valuable chiral 1,3-amino alcohols. researchgate.net

Reaction Mechanism Investigations (e.g., nucleophilic substitution pathways)

The chemical reactivity of this compound is characterized by its susceptibility to nucleophilic substitution reactions, a common pathway for haloalkanes. ncert.nic.in The presence of both a hydroxyl group (-OH) and a chlorine atom on the same molecule allows for intramolecular reactions, leading to the formation of cyclic products. A significant transformation of this compound is its conversion to a chiral epoxide, a reaction that proceeds through an intramolecular nucleophilic substitution mechanism.

Detailed investigations into the transformation of similar optically active 2-chloroalkan-1-ols have revealed that these reactions typically occur with an inversion of configuration at the stereocenter. orgsyn.org This stereochemical outcome is a hallmark of the SN2 (bimolecular nucleophilic substitution) mechanism. In the context of this compound, the reaction is initiated by the deprotonation of the hydroxyl group under basic conditions, forming a nucleophilic alkoxide. This intramolecular nucleophile then attacks the carbon atom bearing the chlorine atom.

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom bonded to the leaving group (in this case, the chloride ion). quizlet.com This backside attack leads to a transition state where the nucleophile is forming a new bond while the leaving group is simultaneously breaking its bond. For primary alkyl halides like this compound, the SN2 pathway is generally favored over the SN1 mechanism, which proceeds through a carbocation intermediate. quizlet.combyjus.com The primary nature of the carbon bearing the chlorine in this compound means that the formation of a primary carbocation would be energetically unfavorable, thus disfavoring the SN1 pathway. quizlet.com

The intramolecular cyclization of this compound to form (R)-methyloxirane is a classic example of this SN2 pathway. orgsyn.org The stereochemistry of the starting material directly dictates the stereochemistry of the product due to the inversion of configuration inherent to the SN2 mechanism.

The table below summarizes the key aspects of the proposed SN2 mechanism for the intramolecular cyclization of this compound.

| Mechanistic Step | Description | Key Features |

| Deprotonation | The hydroxyl group of this compound is deprotonated by a base (e.g., hydroxide ion) to form an alkoxide. | Formation of a potent intramolecular nucleophile. |

| Nucleophilic Attack | The newly formed alkoxide attacks the carbon atom bonded to the chlorine atom in a backside fashion. | Intramolecular SN2 attack. |

| Transition State | A five-membered ring-like transition state is formed where the C-O bond is forming and the C-Cl bond is breaking. | Concerted (single-step) process. |

| Product Formation | The chloride ion is expelled as the leaving group, resulting in the formation of the epoxide ring with an inversion of configuration at the carbon that was attacked. | Formation of (R)-methyloxirane. |

This intramolecular SN2 reaction is an efficient method for the synthesis of chiral epoxides from optically active halohydrins. orgsyn.orgmdpi.comnih.gov The stereospecificity of the reaction is a crucial feature, allowing for the transfer of chirality from the starting material to the product.

Applications in Targeted Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceuticals

The demand for enantiomerically pure pharmaceuticals is a significant driver in modern medicinal chemistry, as the chirality of a drug molecule is often critical to its efficacy and safety. nih.gov Chiral building blocks like (2S)-3-chloro-2-methylpropan-1-ol are instrumental in constructing these complex three-dimensional structures. nih.gov While specific, named pharmaceutical compounds directly synthesized from this exact precursor are not always publicly detailed, its utility is well-established within the broader context of chiral synthesis.

The compound's structure is analogous to other key chiral intermediates used in the production of significant drugs. For instance, the synthesis of the HIV protease inhibitor atazanavir (B138) involves a similar chiral chlorohydrin intermediate. nih.gov Likewise, the development of certain anticancer agents and HMG-CoA reductase inhibitors relies on the synthesis of specific chiral chloroalcohols. nih.gov The this compound molecule provides a ready-made stereocenter that can be incorporated into a larger molecular framework, saving multiple synthetic steps and avoiding the need for challenging chiral separations later in the process.

Table 1: Examples of Chiral Intermediates in Pharmaceutical Synthesis

| Chiral Intermediate | Therapeutic Area |

|---|---|

| (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid, 1,1-dimethylethyl ester | Antiviral (HIV) nih.gov |

| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Cardiovascular (Cholesterol) nih.gov |

Utility in Agrochemical and Fine Chemical Production

The principles of chirality are also paramount in the agrochemical industry, where the stereochemistry of a pesticide or herbicide can significantly influence its biological activity and environmental impact. This compound and related compounds serve as important intermediates in the synthesis of these specialized chemicals.

For example, the synthesis of certain quinolinecarboxylic acid herbicides, which are used to control weeds in crops like rice, involves intermediates such as 3-chloro-2-methylaniline. google.com The production of this aniline (B41778) derivative can start from precursors that share structural motifs with this compound. The purity of these intermediates is crucial as it directly affects the yield and efficacy of the final agrochemical product. google.com

In the realm of fine chemicals, this chiral alcohol is a building block for creating a variety of other complex molecules. Its bifunctional nature allows for sequential or selective reactions, enabling the construction of diverse chemical architectures for use in research and specialty applications.

Contribution to Polymer and Material Science as a Chiral Monomer

The incorporation of chiral units into polymer backbones can lead to materials with unique and desirable properties, such as the ability to recognize other chiral molecules or to self-assemble into ordered helical structures. This compound, with its defined stereochemistry, can function as a chiral monomer in polymerization reactions.

Although specific large-scale polymers derived from this exact monomer are not widely documented in mainstream literature, its structural relative, 3-chloro-2-methyl-1-propene, has been studied in the context of polymerization. sigmaaldrich.com Research into the cationic polymerization of such chlorinated monomers helps to understand how these molecules can be linked together to form long chains. sigmaaldrich.com The resulting polymers, bearing chiral centers, have potential applications in areas such as chiral chromatography (for separating enantiomers), specialized optics, and as components in advanced functional materials. The study of ring-opening polymerization of related oxirane derivatives also provides insight into how such structures can be integrated into polymer chains. sigmaaldrich.com

Spectroscopic and Stereochemical Characterization of 2s 3 Chloro 2 Methylpropan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the carbon-hydrogen framework of (2S)-3-chloro-2-methylpropan-1-ol.

The ¹H NMR spectrum of 3-chloro-2-methylpropan-1-ol (B174840) reveals distinct signals for the different proton environments in the molecule. docbrown.info Although specific data for the (2S)-enantiomer is not detailed in the provided results, the general spectral features can be inferred. The hydroxyl proton (-OH) typically appears as a broad singlet, the two protons of the -CH₂OH group are diastereotopic and would ideally show separate signals, the methine proton (-CH) would be a multiplet, and the methyl protons (-CH₃) would present as a doublet. The integration of these signals corresponds to the number of protons in each environment (1:2:1:3). docbrown.infoyoutube.com

The ¹³C NMR spectrum provides information on the different carbon environments. For 2-methylpropan-1-ol, three distinct signals are observed, corresponding to the two equivalent methyl carbons, the methine carbon, and the carbon bearing the hydroxyl group. docbrown.info In the case of 3-chloro-2-methylpropan-1-ol, the introduction of the chlorine atom would lead to four distinct carbon signals due to the now inequivalent carbons in the chloromethyl and hydroxymethyl groups. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen and chlorine appearing at lower fields. chegg.comdocbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH ₃ | Doublet | Signal 1 |

| CH | Multiplet | Signal 2 |

| CH ₂Cl | Diastereotopic Protons | Signal 3 |

| CH ₂OH | Diastereotopic Protons | Signal 4 |

| OH | Broad Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

A COSY spectrum would show correlations between coupled protons. For instance, the methine proton would show a cross-peak with the methyl protons and the protons of the adjacent CH₂Cl and CH₂OH groups. This confirms the -CH(CH₃)-CH₂- connectivity.

An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the known proton assignments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. pharmaffiliates.com

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadening is a result of hydrogen bonding. Another significant absorption is the C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ range. For 3-chloro-2-methylpropan-1-ol, a C-Cl stretching absorption would also be expected, generally in the region of 600-800 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations are usually strong and well-defined.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1000-1200 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. pharmaffiliates.com

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (108.57 g/mol ). nih.gov Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak would also be observed. docbrown.info

The fragmentation pattern provides further structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orglibretexts.org For 3-chloro-2-methylpropan-1-ol, fragmentation could also involve the loss of a chlorine radical (M-35/37) or a chloromethyl radical (M-49). The base peak in the mass spectrum of the related compound 2-methyl-1-propanol (B41256) is often at m/z 43, corresponding to the [C₃H₇]⁺ ion. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z | Possible Origin |

| [C₄H₉ClO]⁺ | 108/110 | Molecular Ion |

| [C₄H₇O]⁺ | 71 | Loss of HCl |

| [C₃H₇]⁺ | 43 | Loss of CH₂ClOH |

| [CH₂OH]⁺ | 31 | Alpha-cleavage |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for characterizing chiral molecules like this compound, providing information about their enantiomeric purity and absolute configuration.

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α], is a characteristic property of a chiral compound and is dependent on the wavelength of light, temperature, and solvent. For a pure enantiomer, the magnitude of the specific rotation is constant, while the sign (+ or -) indicates the direction of rotation. The (2S)-enantiomer of 3-chloro-2-methylpropan-1-ol would be expected to exhibit a specific optical rotation value, which could be used to determine its enantiomeric excess in a given sample. The specific rotation for the related (2R)-enantiomer is a known property. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

The application of X-ray crystallography to this compound would provide unambiguous proof of its absolute configuration, assuming a suitable single crystal can be grown. The crystallographic analysis would yield a detailed model of the molecule's conformation in the solid state and reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

As of now, a published crystal structure for this compound is not available in crystallographic databases. However, if a crystallographic study were to be performed, the resulting data would be presented in a format similar to the table below, which outlines the key crystallographic parameters that would be determined.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The successful elucidation of the crystal structure would not only confirm the (2S) configuration but also provide valuable information about the preferred conformation of the molecule in the solid state, including the dihedral angles along the C-C bonds and the orientation of the chloro and hydroxyl substituents.

Computational and Theoretical Investigations of 2s 3 Chloro 2 Methylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a molecule like (2S)-3-Chloro-2-methylpropan-1-ol, these calculations could provide invaluable insights into its stability and chemical behavior.

Density Functional Theory (DFT) Studies on Conformation and Energy Minima

While no specific Density Functional Theory (DFT) studies have been published for this compound, this theoretical approach is a powerful tool for exploring its conformational possibilities. By rotating the single bonds within the molecule, a potential energy surface can be mapped. DFT calculations, using functionals such as B3LYP with basis sets like 6-311+G(d,p), would allow for the identification of various conformers and the determination of their relative energy minima. This analysis is crucial for understanding which three-dimensional structures of the molecule are most stable and thus more likely to be present under given conditions. The presence of the electronegative chlorine atom and the hydroxyl group suggests that intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations, a hypothesis that DFT can rigorously test.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a chemical compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the HOMO-LUMO energy gap for this compound would indicate its chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, mapping the spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. Reactivity indices, such as electronegativity, hardness, and softness, derived from the energies of these orbitals, could provide a quantitative measure of its reactivity, offering a theoretical basis for predicting its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

To understand the behavior of this compound in a more realistic, dynamic environment, such as in a solvent, molecular dynamics (MD) simulations are indispensable. While no MD studies for this specific molecule have been reported, such simulations would involve modeling the interactions of the molecule with itself and with solvent molecules over time. This would provide a dynamic picture of its conformational landscape, revealing how the molecule flexes, rotates, and interacts with its surroundings. MD simulations could elucidate the influence of different solvents on the preferred conformations and the stability of any intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies would be highly valuable. Discrepancies between predicted and experimental spectra can often lead to a more refined understanding of the molecule's structure and conformation. Currently, there are no published studies that undertake this comparative analysis for this compound.

Theoretical Insights into Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions at a molecular level requires the study of reaction pathways and the associated transition states. For this compound, theoretical calculations could be employed to investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or oxidation of the alcohol group. By calculating the energy profiles of these reaction pathways, the activation energies and the geometries of the transition states could be determined. This information is critical for predicting reaction kinetics and for designing new synthetic routes involving this chiral building block.

Environmental Considerations and Biotransformation Research

Environmental Fate and Persistence Studies

Direct studies on the environmental fate and persistence of (2S)-3-Chloro-2-methylpropan-1-ol are not extensively documented. However, inferences can be drawn from the behavior of other chlorinated hydrocarbons. Generally, halogenated compounds are noted for their persistence in the environment due to their resistance to natural degradation processes. nih.gov Chlorinated substances, such as short-chained chlorinated paraffins, are known to be highly toxic to aquatic organisms, resistant to natural breakdown, and prone to accumulation in living organisms. pops.int

Chlorinated hydrocarbons are recognized as widespread environmental pollutants. acs.org Their chemical stability can lead to accumulation in hazardous amounts. acs.org Compounds like 1,2-dichloroethane (B1671644) are known to be persistent and toxic. mdpi.com The persistence of such chemicals means they can have damaging environmental effects on a global scale. pops.int For instance, the related compound 3-chloro-2-methylpropene (B57409) is expected to be persistent if released to soil and has a low potential for bioaccumulation. nih.gov Given the presence of a chlorine atom, this compound is likely to exhibit some degree of persistence, although its water-soluble alcohol group may influence its transport and partitioning in the environment.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of chlorinated organic compounds is a key mechanism for their removal from the environment. This process often involves microbial dehalogenation, where microorganisms cleave the carbon-halogen bond. nih.govnih.gov

Research into the biodegradation of the structurally similar compound 3-chloro-1,2-propanediol (B139630) (3-MCPD) provides significant insights. A study demonstrated that the yeast Saccharomyces cerevisiae can biodegrade 3-MCPD. nih.gov Notably, the degradation rate was stereospecific, with the (S)-enantiomer showing a higher conversion rate (85%) compared to the (R)-enantiomer (60%) under specific conditions. nih.gov This suggests that the (2S) configuration of 3-Chloro-2-methylpropan-1-ol (B174840) could be amenable to similar enzymatic action. The optimal conditions for racemic 3-MCPD degradation by S. cerevisiae were found to be at a pH of 8.2 in the presence of glucose, achieving 68% conversion after 48 hours. nih.gov

The mechanism of microbial breakdown often involves haloalkane dehalogenases. These enzymes, found in bacteria such as Xanthobacter autotrophicus, convert toxic chloroalkanes into less harmful alcohols through a two-step process involving nucleophilic substitution and hydrolysis. acs.orgacs.org Aerobic bacteria commonly use hydrolytic removal of halogen substituents as the initial step in the degradation of haloaliphatic compounds. researchgate.net Furthermore, anaerobic microbial communities are capable of reductive dehalogenation, a process that can degrade toxic pollutants, some of which are not known to be broken down by other means. nih.gov

Table 1: Biodegradation of 3-Chloro-1,2-propanediol (3-MCPD) Enantiomers by Saccharomyces cerevisiae

| Enantiomer | Conversion Rate (%) | Conditions |

|---|---|---|

| (S)-3-MCPD | 85 | pH 8.2, 72 hours, no glucose |

| (R)-3-MCPD | 60 | pH 8.2, 72 hours, no glucose |

| Racemic (R,S)-3-MCPD | 73 | pH 8.2, 72 hours, no glucose |

This table summarizes the degradation efficiency of 3-MCPD enantiomers by S. cerevisiae under different experimental setups, highlighting the stereospecificity of the bioconversion process. nih.gov

Green Analytical Methods for Environmental Monitoring

The development of green analytical chemistry aims to make laboratory practices more environmentally friendly by reducing the use of hazardous substances and minimizing waste and energy consumption. nih.govyoutube.com For monitoring chloropropanols like this compound in environmental samples, several green techniques have been explored.

Gas chromatography-mass spectrometry (GC-MS) is a common and powerful technique for the analysis of chloropropanols. nih.gov To make this process greener, advancements in sample preparation are crucial. Green sample preparation techniques include ultrasound-assisted extraction, microwave-assisted extraction, and solid-phase microextraction (SPME). youtube.com

Headspace-SPME (HS-SPME) coupled with GC-MS is a particularly suitable green method for analyzing volatile organic compounds (VOCs) in various matrices. mdpi.com This technique is simple, economical, does not require solvents, and the SPME fiber is reusable. mdpi.com It allows for the analysis of a wide range of VOCs with high resolution and sensitivity. mdpi.com

Another promising green analytical technique is capillary electrophoresis, which has been identified as a preferable method for the determination of 3-monochloropropane-1,2-diol when considering metrological, economic, and environmental factors. nih.govmostwiedzy.pl Research indicates that the selection of methods based on green analytical chemistry principles often correlates with economic benefits without compromising analytical performance. mostwiedzy.plresearchgate.net

Table 2: Comparison of Analytical Sample Preparation Techniques

| Technique | Green Chemistry Principles | Application |

|---|---|---|

| Headspace-Solid Phase Microextraction (HS-SPME) | Solvent-free, reusable fiber, simple, economical. mdpi.com | Analysis of volatile organic compounds (VOCs) in farm effluents. mdpi.com |

| Purge & Trap (P&T) | Can be automated for high throughput. thermofisher.com | Analysis of VOCs in drinking water and wastewater. thermofisher.comsepscience.com |

| In-Tube Extraction (ITEX) | High sensitivity and selectivity for volatile compounds. thermofisher.comsepscience.com | Analysis of volatile and very volatile organic compounds. sepscience.com |

| Capillary Electrophoresis | Favorable metrological, economic, and environmental profiles. nih.govmostwiedzy.pl | Determination of 3-monochloropropane-1,2-diol. nih.govmostwiedzy.pl |

This table outlines various sample preparation techniques for the analysis of volatile compounds, highlighting their adherence to green analytical chemistry principles and their applications.

Q & A

Q. What established methods are used to synthesize (2S)-3-Chloro-2-methylpropan-1-ol with high enantiomeric purity?

- Methodological Answer: Synthesis often involves stereospecific routes, such as chiral resolution or catalytic asymmetric synthesis. For example, (2S)-configured alcohols can be prepared via chiral starting materials (e.g., (2S)-2-amino alcohols) or asymmetric catalysis. Reaction conditions (e.g., low temperature, inert atmosphere) are critical to minimize racemization. Purification via column chromatography or recrystallization ensures enantiomeric purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm molecular structure and stereochemistry.

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally similar compounds like (S,Z)-1-Chloro-3-[(3,4,5-trimethoxybenzylidene)amino]propan-2-ol .

- IR Spectroscopy: Identifies functional groups (e.g., -OH, C-Cl).

- Polarimetry: Measures optical rotation to verify enantiomeric excess .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Skin/Eye Contact: Wash immediately with water and soap; consult an ophthalmologist for eye exposure .

- Inhalation: Use fume hoods; avoid inducing vomiting if ingested .

- Storage: Store in airtight containers away from oxidizers. Refer to SDS from Sigma-Aldrich and DC Fine Chemicals for hazard-specific protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for synthesizing this compound under varying conditions?

- Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Kinetic Studies: Monitor reaction progress via HPLC or GC-MS to detect intermediates/byproducts.

- Statistical Analysis: Use ANOVA to assess significance of variable interactions. Contradictions may arise from impurities or stereochemical instability .

Q. What strategies minimize racemization during the synthesis of this compound?

- Methodological Answer:

- Low-Temperature Reactions: Slow down stereochemical scrambling.

- Chiral Auxiliaries: Use protecting groups (e.g., benzyl, tert-butyl) to stabilize the (2S) configuration.

- Enzymatic Methods: Lipases or esterases can enhance stereoselectivity in hydrolysis/condensation steps .

Q. How does computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity (e.g., SN1 vs. SN2 mechanisms).

- Molecular Dynamics Simulations: Assess solvent effects on reaction pathways.

- Docking Studies: Explore interactions in biological systems (e.g., enzyme binding) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing complex organic molecules?

- Methodological Answer:

- Building Block: Used in pharmaceuticals (e.g., β-blockers) and agrochemicals. The chloro group facilitates nucleophilic substitution, while the hydroxyl group enables esterification or etherification.

- Chiral Pool Synthesis: The (2S) configuration serves as a precursor for enantiomerically pure amines or ethers .

Q. How can researchers validate the stereochemical purity of this compound in drug discovery?

- Methodological Answer:

- Chiral HPLC: Compare retention times with known standards.

- Circular Dichroism (CD): Confirm optical activity aligned with (2S) configuration.

- Crystallographic Data: Cross-validate with X-ray structures of derivatives .

Data Analysis and Contradiction Management

Q. Table 1. Safety Protocol Comparison for Chloro-Alcohols

| Aspect | Sigma-Aldrich Guidelines | DC Fine Chemicals Guidelines |

|---|---|---|

| Skin Exposure | Wash with water and soap | Immediate washing with water/soap |

| Eye Contact | Rinse with water | Rinse and consult ophthalmologist |

| Ingestion | Avoid inducing vomiting | Do NOT induce vomiting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.